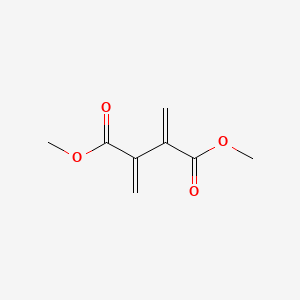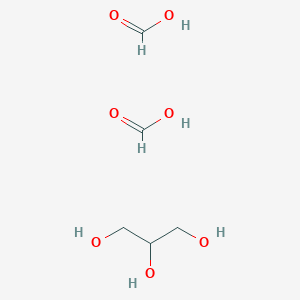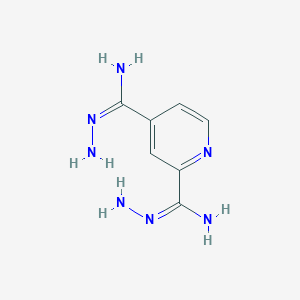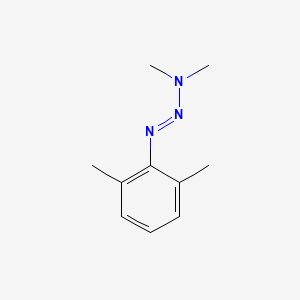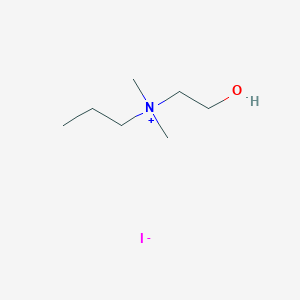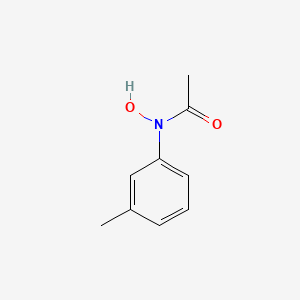![molecular formula C16H26N2 B14681573 8,16-Dimethyl-7,15-diazadispiro[5.2.5~9~.2~6~]hexadeca-7,15-diene CAS No. 36848-46-1](/img/structure/B14681573.png)
8,16-Dimethyl-7,15-diazadispiro[5.2.5~9~.2~6~]hexadeca-7,15-diene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8,16-Dimethyl-7,15-diazadispiro[525~9~2~6~]hexadeca-7,15-diene is a complex chemical compound known for its unique structure and properties This compound is characterized by its spirocyclic framework, which includes two nitrogen atoms and multiple methyl groups
Preparation Methods
The synthesis of 8,16-Dimethyl-7,15-diazadispiro[5.2.5~9~.2~6~]hexadeca-7,15-diene involves multiple steps, typically starting with the preparation of the core spirocyclic structure. Common synthetic routes include:
Cyclization Reactions: Utilizing cyclization reactions to form the spirocyclic core.
Functional Group Modifications: Introducing methyl groups and nitrogen atoms through various functional group modification reactions.
Reaction Conditions: These reactions often require specific catalysts, solvents, and temperature conditions to achieve the desired product.
Industrial production methods may involve scaling up these synthetic routes using continuous flow reactors and optimizing reaction conditions to improve yield and purity.
Chemical Reactions Analysis
8,16-Dimethyl-7,15-diazadispiro[5.2.5~9~.2~6~]hexadeca-7,15-diene undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of various oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
8,16-Dimethyl-7,15-diazadispiro[5.2.5~9~.2~6~]hexadeca-7,15-diene has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 8,16-Dimethyl-7,15-diazadispiro[5.2.5~9~.2~6~]hexadeca-7,15-diene involves its interaction with specific molecular targets and pathways. The compound’s spirocyclic structure and functional groups enable it to bind to various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, contributing to its observed effects.
Comparison with Similar Compounds
8,16-Dimethyl-7,15-diazadispiro[5.2.5~9~.2~6~]hexadeca-7,15-diene can be compared with other similar spirocyclic compounds, such as:
7-ethyl-7,15-diazadispiro[5.2.5~9~.2~6~]hexadecane-8,16-dione: This compound has a similar spirocyclic structure but differs in the presence of an ethyl group and additional functional groups.
7,15-dimethyl-8,16-diazadispiro[5.2.5~9~.2~6~]hexadeca-7,15-diene: A closely related compound with slight variations in the positioning of methyl groups and nitrogen atoms.
The uniqueness of 8,16-Dimethyl-7,15-diazadispiro[525~9~
Properties
CAS No. |
36848-46-1 |
|---|---|
Molecular Formula |
C16H26N2 |
Molecular Weight |
246.39 g/mol |
IUPAC Name |
7,15-dimethyl-8,16-diazadispiro[5.2.59.26]hexadeca-7,15-diene |
InChI |
InChI=1S/C16H26N2/c1-13-15(9-5-3-6-10-15)18-14(2)16(17-13)11-7-4-8-12-16/h3-12H2,1-2H3 |
InChI Key |
PDPRCLOHUQLGCX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2(CCCCC2)C(=NC13CCCCC3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(E)-1-[4-(Pentyloxy)phenyl]-N-(4-pentylphenyl)methanimine](/img/structure/B14681497.png)
![1,2-Benzisothiazol-3(2H)-one, 2-[(4-methylphenyl)thio]-, 1,1-dioxide](/img/structure/B14681503.png)
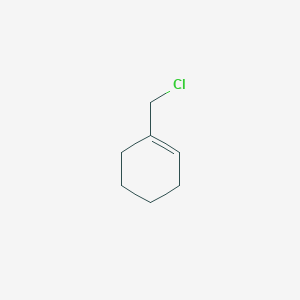

![[(Butylamino)methanediyl]bis(phosphonic acid)](/img/structure/B14681516.png)
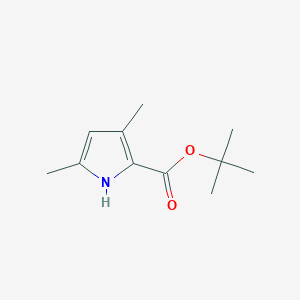
![[5-Hydroxy-10,13-dimethyl-17-(6-methylheptan-2-yl)-3-methylsulfonyloxy-1,2,3,4,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-6-yl] acetate](/img/structure/B14681528.png)
